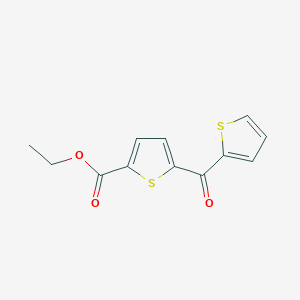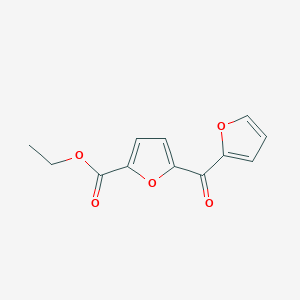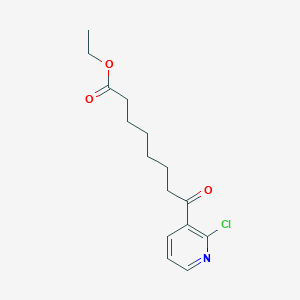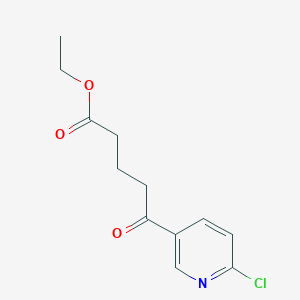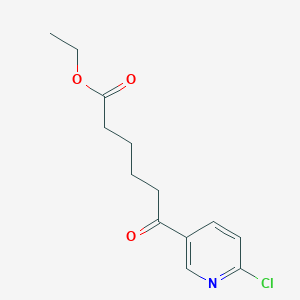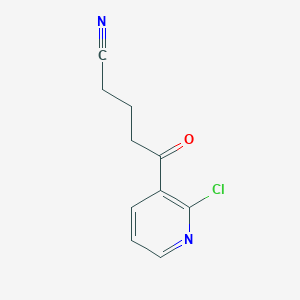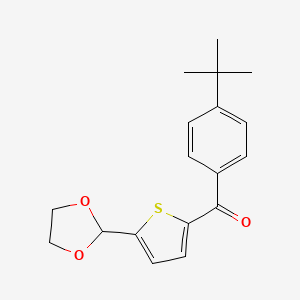
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
説明
“2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” appears to be a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are a 4-T-Butylbenzoyl group and a 1,3-dioxolan-2-YL group. The presence of these functional groups suggests that this compound may have interesting chemical properties.
Synthesis Analysis
While I couldn’t find specific synthesis methods for this compound, the synthesis of similar compounds often involves reactions like Friedel-Crafts acylation (to introduce the benzoyl group) and nucleophilic substitution (to introduce the dioxolane group).1
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The exact structure would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring, which might undergo electrophilic aromatic substitution. The dioxolane group could potentially be opened under acidic or basic conditions, and the benzoyl group might be susceptible to nucleophilic acyl substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dioxolane group might make it more polar, while the benzoyl group might increase its reactivity. The thiophene ring might also contribute to its aromaticity.科学的研究の応用
Synthesis and Characterization
Electrochemical Properties and Fluorescence : Thiophene derivatives such as those studied by Coelho et al. (2015) have been synthesized and characterized for their electrochemical and fluorescence properties. These compounds exhibit well-defined reversible redox systems and are fluorescent in both solution and solid states, indicating potential applications in sensing and imaging technologies (Coelho et al., 2015).
Antimicrobial Properties : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, demonstrating significant antibacterial and antifungal activities, especially against gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Mabkhot et al., 2017).
Material Science Applications
Polymer Solar Cells : Qin et al. (2009) designed and synthesized an alternating copolymer based on thiophene, showing potential for high efficiency in polymer solar cells. This study indicates the relevance of thiophene derivatives in renewable energy technologies, particularly in solar energy conversion (Qin et al., 2009).
Photovoltaic Performance Enhancement : Research by Hu et al. (2014) on copolymers based on benzodithiophene and quinoxaline, including thiophene derivatives, showed improved performance in polymer solar cells. This implies that modifying the conjugation in thiophene derivatives can enhance the efficiency of photovoltaic devices (Hu et al., 2014).
Chemical and Physical Properties
Packing Structure Analysis : Bettencourt‐Dias et al. (2005) studied the solid-state structures of thiophene derivatives, focusing on the impact of functional groups and intermolecular forces. Such studies are crucial for understanding the material properties and potential applications in various fields, including electronics and pharmaceuticals (Bettencourt‐Dias et al., 2005).
Electrochromic Properties : Hu et al. (2019) synthesized asymmetric structure polymers based on thiophene derivatives, demonstrating their potential in electrochromic devices due to their fast switching time and reasonable optical contrast. This highlights the application of thiophene derivatives in smart materials and display technologies (Hu et al., 2019).
Safety And Hazards
Without specific information on this compound, it’s difficult to predict its safety and hazards. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
将来の方向性
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
特性
IUPAC Name |
(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIFJDZSAZWLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641948 | |
| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-43-3 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



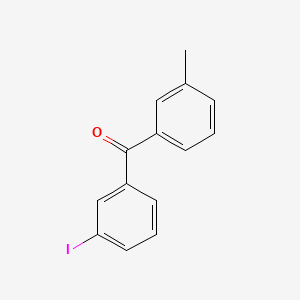
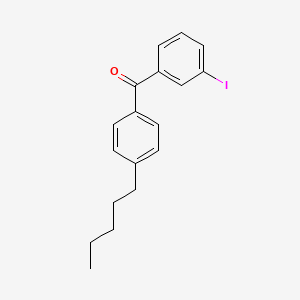
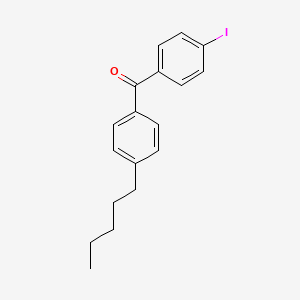
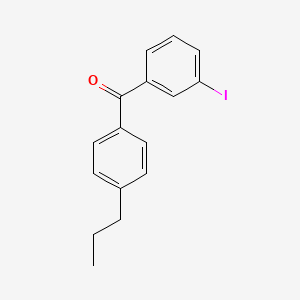
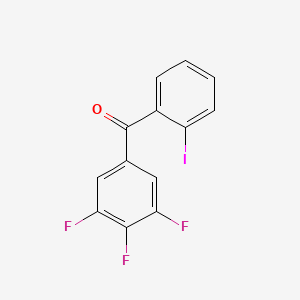
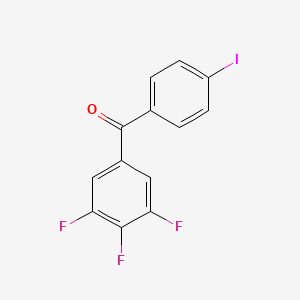
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
